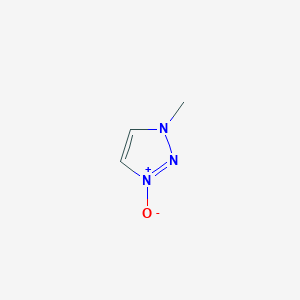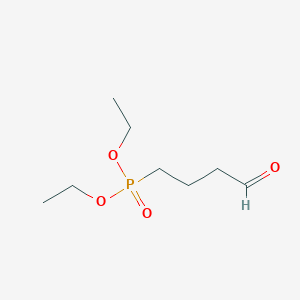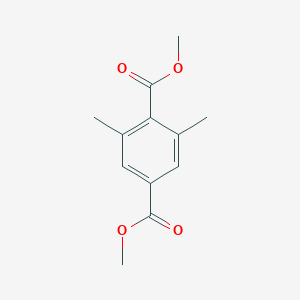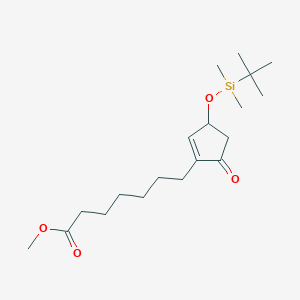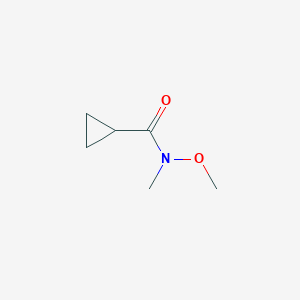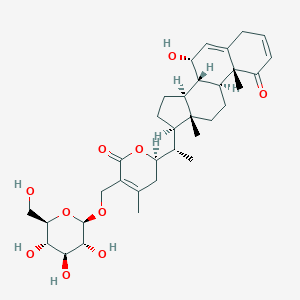![molecular formula C8H5NO3S B175391 2-Mercaptobenzo[D]oxazole-4-carboxylic acid CAS No. 127413-03-0](/img/structure/B175391.png)
2-Mercaptobenzo[D]oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptobenzo[D]oxazole-4-carboxylic acid, also known as MBOCA, is an organic compound with a molecular formula of C8H5NO2S. It is a crystalline solid, which is primarily used in the manufacturing of polyurethane products. MBOCA is a potent carcinogen and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).
Mechanism Of Action
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical And Physiological Effects
2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to have toxic effects on the liver, kidneys, and lungs.
Advantages And Limitations For Lab Experiments
2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been used in scientific research as a tool to study the effects of carcinogens on cells. It has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer. However, 2-Mercaptobenzo[D]oxazole-4-carboxylic acid is a potent carcinogen and must be handled with extreme care. It is also difficult to work with due to its low solubility in water.
Future Directions
1. Investigate the mechanisms of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid-induced DNA damage and mutations in cells.
2. Develop new methods for the detection and quantification of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid in environmental samples.
3. Study the effects of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid on different cell types and tissues.
4. Develop new strategies for the prevention and treatment of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid-induced carcinogenesis.
5. Investigate the role of 2-Mercaptobenzo[D]oxazole-4-carboxylic acid in the development of other diseases such as cardiovascular disease and neurodegenerative diseases.
Synthesis Methods
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is synthesized by the condensation of o-nitroaniline and thioacetic acid followed by the cyclization of the resulting intermediate. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid.
Scientific Research Applications
2-Mercaptobenzo[D]oxazole-4-carboxylic acid is primarily used in the manufacturing of polyurethane products such as coatings, adhesives, and sealants. However, it has also been used in scientific research as a tool to study the effects of carcinogens on cells. 2-Mercaptobenzo[D]oxazole-4-carboxylic acid has been shown to induce DNA damage and mutations in cells, which can lead to the development of cancer.
properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)9-8(13)12-5/h1-3H,(H,9,13)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUJYUTYBZIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzo[D]oxazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

